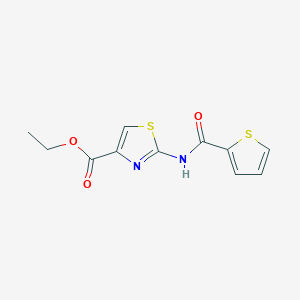

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOMTVMWLBGJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330245 | |

| Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258338-60-2 | |

| Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common method is the Gewald synthesis, which involves the reaction of thiophene-2-carboxylic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is free from impurities. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate has shown potential in various scientific research applications:

Medicinal Chemistry: This compound has been studied for its antimicrobial, antioxidant, and anticancer properties. It has shown promising results in inhibiting the growth of bacteria and fungi, as well as exhibiting cytotoxic effects on cancer cells.

Biology: Research has explored its role in biological systems, including its potential as a therapeutic agent for various diseases.

Industry: The compound's unique properties make it suitable for use in the development of new materials and chemicals with specific applications.

Mechanism of Action

The mechanism by which Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at position 2 significantly influences physical properties such as molecular weight, solubility, and stability. Below is a comparative table of key analogs:

Key Observations :

- Molecular Weight : The thiophene-containing derivative has a higher molecular weight (294.34) due to the bulky thiophene-carbonyl group, compared to simpler substituents like methyl (171.21) or acetyl (199.23).

- Solubility: Amino and hydroxyl substituents (e.g., 4-hydroxyphenyl) may enhance water solubility via hydrogen bonding, while hydrophobic groups like methylthio or cyclopropylamino reduce it.

- Stability: The thiophene-carbonylamino group is an amide, which is chemically stable compared to reactive groups like acetyl (susceptible to nucleophilic attack) .

Reactivity and Functionalization

- Acetyl Group : Ethyl 2-acetyl-1,3-thiazole-4-carboxylate undergoes oxidation or nucleophilic substitution, enabling further derivatization .

- Amino Group: Ethyl 2-amino-1,3-thiazole-4-carboxylate is a versatile precursor for Schiff base formation or sulfonamide coupling .

- Thiophene-carbonylamino Group: The amide linkage in the target compound offers stability but limits reactivity, making it suitable for applications requiring prolonged metabolic stability.

Biological Activity

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate (ETC) is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H10N2O3S2

Molecular Weight: 270.34 g/mol

InChI Key: InChI=1/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9

ETC exhibits various biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Kinases: Research indicates that ETC acts as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), which play significant roles in inflammatory responses and cancer progression .

- Anticancer Activity: The compound has shown promise in preclinical studies for its anticancer properties, particularly in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

- Anti-inflammatory Effects: ETC has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Biological Activity

The biological activity of ETC can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological properties of ETC:

- Study on Anticancer Effects: A study published in 2020 demonstrated that ETC significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the activation of caspases . The study highlighted the compound's potential as a therapeutic agent for breast cancer.

- Anti-inflammatory Mechanism Investigation: Another research article focused on the anti-inflammatory properties of ETC, showing that it effectively reduced TNF-α levels in LPS-stimulated macrophages. This indicates its potential use in treating conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.